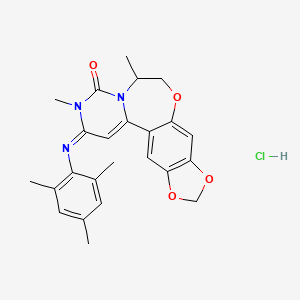
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with the molecular formula C24H26ClN3O4. This compound is known for its unique structure, which includes a dioxolo ring fused with a pyrimido and benzoxazepin ring system.
準備方法
The synthesis of 9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the dioxolo ring, followed by the formation of the pyrimido and benzoxazepin rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
科学的研究の応用
9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation .
類似化合物との比較
When compared to similar compounds, 9H-(1,3)Dioxolo(4,5-h)pyrimido(1,6-d)(1,4)benzoxazepin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride stands out due to its unique structure and diverse applications. Similar compounds include other benzoxazepin derivatives and dioxolo-containing molecules.
特性
CAS番号 |
108446-05-5 |
|---|---|
分子式 |
C24H26ClN3O4 |
分子量 |
455.9 g/mol |
IUPAC名 |
5,8-dimethyl-4-(2,4,6-trimethylphenyl)imino-10,14,16-trioxa-5,7-diazatetracyclo[9.7.0.02,7.013,17]octadeca-1(18),2,11,13(17)-tetraen-6-one;hydrochloride |
InChI |
InChI=1S/C24H25N3O4.ClH/c1-13-6-14(2)23(15(3)7-13)25-22-9-18-17-8-20-21(31-12-30-20)10-19(17)29-11-16(4)27(18)24(28)26(22)5;/h6-10,16H,11-12H2,1-5H3;1H |
InChIキー |
HJAVDYDRZHCCIC-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=CC3=C(C=C2C4=CC(=NC5=C(C=C(C=C5C)C)C)N(C(=O)N14)C)OCO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















